molecular formula C8H4BrF3N2 B2485385 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine CAS No. 2248369-07-3

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine

货号 B2485385
CAS 编号: 2248369-07-3
分子量: 265.033
InChI 键: SHZRCPYIXZVHQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in scientific research. It is a heterocyclic compound that is used in the development of drugs, particularly in the treatment of cancer.

作用机制

The exact mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to modulate the expression of various genes that are involved in cancer development and progression. It has also been shown to inhibit the activity of certain signaling pathways that are dysregulated in cancer cells. In addition, it has been found to have immunomodulatory effects, which may contribute to its anti-cancer activity.

实验室实验的优点和局限性

One of the main advantages of using 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancer types, including drug-resistant cancers. Additionally, it has been found to have low toxicity, which makes it a promising candidate for further development. However, one of the main limitations is its complex synthesis method, which may limit its availability for researchers.

未来方向

There are several future directions for the research and development of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine. One area of focus is the development of novel drug formulations that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Another area of focus is the identification of biomarkers that can predict patient response to treatment with this compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potent anti-cancer activity and has potential for the treatment of other diseases. Its complex synthesis method and limited availability may present challenges for researchers, but its low toxicity and wide range of activity make it a promising candidate for further development. Ongoing research is needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of cancer and other diseases.

合成方法

The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-amino-3-bromopyridine with difluoromethyl ketone in the presence of a base. The resulting intermediate is then treated with a fluorinating agent to produce the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

科学研究应用

6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has been extensively studied for its potential use in the development of drugs. It has been found to exhibit potent anti-cancer activity, particularly against solid tumors such as lung, breast, and colon cancer. It has also been shown to be effective against drug-resistant cancer cells. In addition, it has been investigated for its potential use in the treatment of other diseases, including viral infections and autoimmune disorders.

属性

IUPAC Name

6-bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-13-6(7(10)11)8(12)14(5)3-4/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZRCPYIXZVHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。